4-((2-((2-(cyclopentylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-((tetrahydrofuran-2-yl)methyl)cyclohexanecarboxamide
Description
The compound 4-((2-((2-(cyclopentylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-((tetrahydrofuran-2-yl)methyl)cyclohexanecarboxamide is a structurally complex molecule featuring:
Properties
IUPAC Name |
4-[[2-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O4S/c33-25(30-21-6-1-2-7-21)18-37-28-31-24-10-4-3-9-23(24)27(35)32(28)17-19-11-13-20(14-12-19)26(34)29-16-22-8-5-15-36-22/h3-4,9-10,19-22H,1-2,5-8,11-18H2,(H,29,34)(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSHLPWMNZCGTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4CCC(CC4)C(=O)NCC5CCCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((2-((2-(cyclopentylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-((tetrahydrofuran-2-yl)methyl)cyclohexanecarboxamide is a synthetic derivative that exhibits promising biological activities, particularly in the realms of antimicrobial and anticancer research. This article aims to explore its biological activity, supported by data from various studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 431.5 g/mol. The structural complexity of this compound, incorporating both quinazoline and cyclohexane moieties, suggests potential interactions with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of quinazoline, including those similar to the compound in focus, exhibit significant antimicrobial properties. For instance, a study demonstrated that certain quinazoline derivatives showed comparable effectiveness to standard antimicrobial agents like ciprofloxacin and fluconazole in inhibiting microbial growth .
| Compound | Antimicrobial Activity (IC50) | Comparison Standard |
|---|---|---|
| Compound A | 1.61 µg/mL | Ciprofloxacin |
| Compound B | 1.98 µg/mL | Fluconazole |
Anticancer Activity
The anticancer potential of this compound was evaluated using the MTT assay, which assesses cell viability. The results indicated moderate anticancer activity, with some derivatives showing lower efficacy compared to established chemotherapeutic agents like 5-fluorouracil .
| Compound | Cancer Cell Line | IC50 (µg/mL) | Comparison Standard |
|---|---|---|---|
| Compound C | A-431 | 12.5 | Doxorubicin |
| Compound D | HT29 | 8.7 | 5-Fluorouracil |
Molecular docking studies suggest that the compound interacts with specific protein targets through hydrophobic interactions and hydrogen bonding . This interaction profile is crucial for understanding its mechanism of action against cancer cells and microbes.
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation into various quinazoline derivatives revealed that compounds featuring the thioether linkage showed enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound was part of this study and demonstrated promising results .
- Anticancer Evaluation : In another study focusing on the anticancer properties of similar compounds, it was found that modifications in the side chains significantly influenced their cytotoxicity against different cancer cell lines. The presence of the cyclopentyl amino group was noted to enhance activity against specific targets .
Chemical Reactions Analysis
Reactivity of the Quinazolinone Core
The 4-oxoquinazolin-3(4H)-yl group is a heterocyclic system prone to nucleophilic substitution and oxidation.
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Nucleophilic Substitution : The electron-deficient C2 position (adjacent to the carbonyl) can undergo substitution with nucleophiles like amines or thiols under basic conditions. For example, the 2-thioether group in the compound may have formed via such a reaction.
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Oxidation : The quinazolinone ring’s carbonyl groups are stable but may participate in redox reactions under strong oxidizing agents (e.g., KMnO₄), potentially forming hydroxylated derivatives .
Thioether Linkage Reactivity
The -(S-CH₂-CONH-cyclopentyl) group is a thioether, which can undergo:
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Oxidation : Conversion to sulfoxide (R-SO-R) or sulfone (R-SO₂-R) using H₂O₂ or meta-chloroperbenzoic acid (mCPBA).
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Alkylation/Displacement : Reaction with alkyl halides or nucleophiles in SN2 mechanisms, though steric hindrance from the cyclopentyl group may limit reactivity .
| Reaction Type | Conditions | Product | Supporting Evidence |
|---|---|---|---|
| Oxidation | H₂O₂, mCPBA | Sulfoxide/sulfone | VWR thioether analogs |
| Displacement | Strong base (e.g., NaH) | Thiol or alkylated product | EvitaChem |
Carboxamide Hydrolysis
The cyclohexanecarboxamide and cyclopentylamino-2-oxoethyl groups contain amide bonds susceptible to hydrolysis:
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Acidic Hydrolysis : Converts amides to carboxylic acids (e.g., HCl, reflux) .
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Basic Hydrolysis : Forms carboxylate salts (e.g., NaOH, heat) .
| Reaction Type | Conditions | Product | Supporting Evidence |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, ∆ | Cyclohexanecarboxylic acid | HMDB , BLD Pharm |
| Basic hydrolysis | 2M NaOH, ∆ | Carboxylate salt | PubChem cyclohexanecarboxamide |
Tetrahydrofuran (THF) Reactivity
The N-((tetrahydrofuran-2-yl)methyl) group is an ether, typically unreactive except under strong acids:
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Acid-Catalyzed Ring-Opening : Concentrated H₂SO₄ or HCl may cleave the THF ring, forming diols or alkyl halides.
| Reaction Type | Conditions | Product | Supporting Evidence |
|---|---|---|---|
| Ring-opening | H₂SO₄, H₂O | 2-(hydroxymethyl)tetrahydrofuran | EvitaChem THF analogs |
Cyclohexane Ring Functionalization
The cyclohexane ring’s substituents may influence reactivity:
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications: Quinazolinone Derivatives
Analog 1 : N-Cyclopentyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide ()
- Structural Differences : Lacks the cyclohexanecarboxamide and tetrahydrofuran groups.
- Implications : Simpler structure may reduce synthetic complexity but could diminish target affinity or metabolic stability due to fewer hydrophobic interactions.
Analog 2 : 4-{[2-({2-[(4-Ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-oxoquinazolin-3(4H)-yl]methyl}-N-(tetrahydrofuran-2-ylmethyl)cyclohexanecarboxamide ()
- Structural Differences: Replaces cyclopentylamino with 4-ethoxyphenylamino.
- The phenyl ring may increase π-π stacking but reduce solubility compared to the cyclopentyl group.
Thioether-Linked Derivatives
Analog 3 : 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-substituted Acetamides ()
- Structural Differences : Incorporates a sulfamoylphenyl group instead of cyclohexanecarboxamide.
- Synthesis: Prepared via reaction of mercaptoquinazolinone with chloroacetamides in dry acetone/K₂CO₃ (45–60% yields) .
- Implications : Sulfonamide groups enhance solubility and hydrogen-bonding capacity, which may improve pharmacokinetics but reduce membrane permeability.
Heterocyclic Substituents
Analog 4 : N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide ()
- Structural Differences: Replaces quinazolinone with a thiazole ring and substitutes tetrahydrofuran with furan.
- Implications : Thiazole rings often confer metabolic resistance, while furan may reduce steric bulk but increase oxidative instability.
Structure-Activity Relationship (SAR) Trends
| Feature | Target Compound | Analog 1 | Analog 2 | Analog 3 |
|---|---|---|---|---|
| Core | Quinazolinone | Quinazolinone | Quinazolinone | Quinazolinone |
| Thioether Substituent | Cyclopentylamino-acetamide | Cyclopentylamino-acetamide | 4-Ethoxyphenylamino-acetamide | Sulfamoylphenyl-acetamide |
| Carboxamide Group | Cyclohexane + THF-methyl | Absent | Cyclohexane + THF-methyl | Sulfamoylphenyl |
| Lipophilicity (Predicted) | High | Moderate | High | Low |
- Key Observations :
- The tetrahydrofuran-methyl group in the target compound and Analog 2 enhances lipophilicity, favoring blood-brain barrier penetration or prolonged half-life.
- Cyclopentyl vs. 4-ethoxyphenyl substitutions may dictate selectivity for hydrophobic vs. polar binding pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
